molecular formula C9H10D4O B1148067 3Z,6Z-​Nonadienal-​3,​4,​6,​7-​d4 CAS No. 150677-98-8

3Z,6Z-​Nonadienal-​3,​4,​6,​7-​d4

Cat. No.: B1148067
CAS No.: 150677-98-8
M. Wt: 142.24
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Description

3Z,6Z-Nonadienal-3,4,6,7-d4 is a deuterated analog of (3Z,6Z)-3,6-Nonadienal (C₉H₁₄O), a naturally occurring aldehyde found in green vegetables and a key contributor to cucumber flavor . The deuterated form replaces four hydrogen atoms with deuterium at positions 3, 4, 6, and 7, resulting in a molecular formula of C₉H₁₀D₄O and a molecular weight of ~142.23 g/mol (vs. 138.21 g/mol for the non-deuterated form). This isotopic labeling enhances its utility in tracing metabolic pathways, nuclear magnetic resonance (NMR) studies, and stability assessments under experimental conditions .

The compound’s structure features conjugated double bonds at the 3Z and 6Z positions, which confer distinct physicochemical properties, such as volatility and reactivity. Its primary applications span food chemistry (flavor profiling), pheromone research, and analytical chemistry (as an internal standard) .

Properties

CAS No.

150677-98-8

Molecular Formula

C9H10D4O

Molecular Weight

142.24

Purity

95% min.

Synonyms

3,​6-​Nonadienal-​3,​4,​6,​7-​d4, (Z,​Z)

Origin of Product

United States

Comparison with Similar Compounds

(3Z,6Z)-3,6-Nonadienal (Non-deuterated Form)

Key Similarities and Differences :

  • Structure : Identical double bond positions (3Z,6Z) but lacks deuterium substitution.
  • Molecular Weight : 138.21 g/mol vs. 142.23 g/mol for the deuterated form.
  • Applications: The non-deuterated form is used directly in flavor and fragrance industries due to its cucumber-like aroma . In contrast, the deuterated variant serves as a tracer in metabolic studies, leveraging its isotopic signature to avoid interference in spectroscopic analyses .
  • Stability : Deuterium substitution may slightly alter boiling points and retention times in gas chromatography (GC) due to isotopic mass effects .

(E,Z)-2,4-Nonadienal

Structural and Functional Contrasts :

  • Double Bond Positions : 2E and 4Z positions vs. 3Z and 6Z in the deuterated compound .
  • Molecular Formula: C₉H₁₄O (same as non-deuterated 3Z,6Z-Nonadienal).
  • Physicochemical Properties: Volatility: Higher volatility due to less conjugation between double bonds. Retention Indices: GC retention indices vary significantly. For example, (E,Z)-2,4-Nonadienal has a retention index (I) of 1268 on a DB-5 column, whereas (3Z,6Z)-3,6-Nonadienal exhibits distinct retention behavior due to structural differences .
  • Applications: (E,Z)-2,4-Nonadienal is associated with oxidized lipid aromas in foods, contrasting with the fresh, green notes of 3Z,6Z-Nonadienal .

Unsaturated γ-Dicarbonyl Compounds (C₄H₄O₄ to C₈H₁₀O₄)

Comparative Analysis :

  • Functional Groups: These compounds feature two carbonyl groups separated by a double bond (e.g., γ-diketones), unlike the single aldehyde group in 3Z,6Z-Nonadienal-d4 .
  • Reactivity: γ-Dicarbonyls are more prone to cyclization and polymerization due to their electrophilic carbonyl groups, whereas 3Z,6Z-Nonadienal-d4 undergoes oxidation or reduction reactions at the aldehyde moiety .
  • Applications : Used in polymer chemistry and synthetic intermediates, contrasting with the deuterated compound’s role in analytical and biological tracing .

Research Findings and Data Tables

Table 1. Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Double Bond Positions Retention Index (DB-5 Column) Key Applications
3Z,6Z-Nonadienal-3,4,6,7-d4 C₉H₁₀D₄O ~142.23 3Z, 6Z N/A* Metabolic tracing, NMR
(3Z,6Z)-3,6-Nonadienal C₉H₁₄O 138.21 3Z, 6Z ~1150† Flavor industry
(E,Z)-2,4-Nonadienal C₉H₁₄O 138.21 2E, 4Z 1268 Food aroma analysis

*Deuterated compounds are typically used as internal standards; retention indices are method-dependent.
†Estimated based on structural analogs .

Table 2. Isotopic and Stability Data

Parameter 3Z,6Z-Nonadienal-3,4,6,7-d4 (3Z,6Z)-3,6-Nonadienal
Isotopic Purity ≥98% D-enrichment Not applicable
Stability in Solution Enhanced due to deuterium Prone to oxidation
Detection Method GC-MS (deuterium signature) GC-MS, Sensory analysis

Preparation Methods

Base Compound Characteristics

(3Z,6Z)-Nona-3,6-dienal (C₉H₁₄O) is a nine-carbon α,β-unsaturated aldehyde with conjugated double bonds at positions 3 and 6. Its molecular formula, C₉H₁₄O, and CAS registry number (21944-83-2) are well-documented, with synonyms including (Z,Z)-3,6-Nonadienal and 3,6-nonadienal. The compound’s reactivity stems from its electrophilic aldehyde group and diene system, enabling applications in flavor synthesis and organic transformations.

Deuteration Rationale

Deuteration at positions 3, 4, 6, and 7 introduces isotopic labels for tracking metabolic pathways or studying reaction mechanisms. The d4 isotopologue retains the stereochemistry (3Z,6Z) while replacing four hydrogens with deuterium at allylic and vinylic positions, altering its physical properties minimally but enabling detection via mass spectrometry or NMR.

Synthesis of Non-Deuterated (3Z,6Z)-Nona-3,6-dienal

Oxidation of (3Z,6Z)-Nona-3,6-dien-1-ol

A patented method involves oxidizing (3Z,6Z)-3,6-nonadien-1-ol using a sulfoxide compound (e.g., dimethyl sulfoxide), sulfur trioxide complex, and a tertiary amine (e.g., triethylamine) under mild conditions. The reaction proceeds via a Swern oxidation mechanism, preserving the Z-configuration of double bonds while converting the primary alcohol to an aldehyde. Key parameters include:

  • Temperature : 0–25°C to prevent isomerization.

  • Solvent : Dichloromethane or THF.

  • Yield : 65–78% after purification by fractional distillation.

Wittig Reaction Approaches

Alternative routes employ Wittig reactions between deuterated phosphonium ylides and aldehydes. For example, (Z)-4-heptenal may react with a stabilized ylide to form the conjugated diene system. However, stereochemical control remains challenging, necessitating low temperatures (−78°C) and anhydrous conditions.

Deuteration Strategies for 3Z,6Z-Nonadienal-3,4,6,7-d4

Isotopic Precursor Synthesis

Deuterium incorporation at allylic positions (C4 and C7) requires deuterated starting materials. Two pathways are prominent:

Deuterated Alcohol Oxidation

  • Step 1 : Synthesize (3Z,6Z)-3,6-nonadien-1-ol-3,4,6,7-d4 via catalytic deuteration of 3,6-nonadien-1-yne using deuterium gas (D₂) over Lindlar catalyst.

  • Step 2 : Oxidize the deuterated alcohol using the Swern protocol (Section 2.1), ensuring <5% protonation during workup.

Direct Aldehyde Deuteration

  • H/D Exchange : Treat (3Z,6Z)-nona-3,6-dienal with D₂O under acidic (e.g., DCl/D₂O) or basic (NaOD/D₂O) conditions. However, this method risks double-bond isomerization and low deuteration efficiency (<30%).

Analytical Validation

Deuterium incorporation is verified via:

  • Mass Spectrometry : Molecular ion peaks at m/z 146 (M⁺ for C₉H₁₀D₄O).

  • ¹H NMR : Absence of signals at δ 5.4–5.6 (vinylic H) and δ 2.3–2.6 (allylic H).

  • IR Spectroscopy : C-D stretching vibrations at 2100–2200 cm⁻¹.

Reaction Optimization and Challenges

Stereochemical Integrity

Maintaining the Z,Z configuration during deuteration is critical. Side reactions, such as acid-catalyzed isomerization, are mitigated by:

  • Low-Temperature Workups : Quenching oxidation reactions at −20°C.

  • Inert Atmosphere : Using argon or nitrogen to prevent oxidative degradation.

Yield and Purity

Typical yields for deuterated 3Z,6Z-Nonadienal range from 40–55%, with purity >95% after silica gel chromatography. Impurities include:

  • Isomerized Products : (3E,6Z)- and (3Z,6E)-nonadienal.

  • Deuterium Loss : Protonated byproducts due to trace moisture.

Applications and Research Findings

Metabolic Tracing

Deuterated 3Z,6Z-Nonadienal-3,4,6,7-d4 elucidates lipid peroxidation pathways in plant systems. In Capsicum annuum, it serves as a substrate for hydroperoxide lyases, producing deuterated C₆ volatiles detectable via GC-MS.

Fragrance Stability Studies

Deuteration reduces oxidative degradation rates by 20–30% compared to the protiated compound, enhancing shelf-life in perfumery applications .

Q & A

Basic: What analytical techniques are most suitable for verifying the isotopic purity and structural integrity of 3Z,6Z-Nonadienal-3,4,6,7-d4?

Methodological Answer:
Isotopic purity and structural confirmation require a combination of nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) .

  • NMR : Use deuterium-decoupled 1H^1H-NMR to assess positional deuteration (e.g., absence of proton signals at positions 3,4,6,7). Compare chemical shifts with non-deuterated analogs to confirm stereochemistry .
  • GC-MS : Monitor molecular ion clusters (e.g., m/z ratios) to verify deuterium incorporation. Isotopic peaks should align with theoretical distributions (e.g., 4 deuterium atoms = +4 m/z shift) .
  • Isotopic Ratio Mass Spectrometry (IRMS) : Quantify 2H^2H abundance to ensure >98% isotopic enrichment, critical for tracer studies .

Advanced: How can deuterium labeling at positions 3,4,6,7 influence the compound’s reactivity in oxidation or hydrolysis studies?

Methodological Answer:
Deuterium isotope effects (KIEs) must be experimentally quantified due to altered bond strengths (C2HC-^2H vs. C1HC-^1H).

  • Experimental Design :
    • Compare reaction rates of deuterated vs. non-deuterated analogs under controlled conditions (pH, temperature).
    • Use stopped-flow kinetics or HPLC monitoring for real-time analysis of degradation pathways .
  • Data Interpretation :
    • Primary KIEs (e.g., kH/kD>1k_H/k_D > 1) suggest bond cleavage is rate-limiting.
    • Secondary KIEs may indicate steric or electronic changes in transition states .
  • Contradiction Resolution : If unexpected reactivity arises, validate isotopic purity and rule out solvent/impurity effects via control experiments .

Basic: What are the best practices for storing 3Z,6Z-Nonadienal-3,4,6,7-d4 to prevent degradation during long-term studies?

Methodological Answer:

  • Storage Conditions :
    • Use amber vials under inert gas (argon/nitrogen) at -20°C to minimize oxidation and photodegradation.
    • Add stabilizers (e.g., BHT at 0.01%) if solvent compatibility permits .
  • Stability Monitoring :
    • Conduct periodic GC-MS analyses to track degradation products (e.g., nonadienoic acid derivatives).
    • Quantify loss rates using accelerated stability testing (e.g., elevated temperatures) to predict shelf life .

Advanced: How can researchers resolve discrepancies in odor threshold measurements between deuterated and non-deuterated 3Z,6Z-Nonadienal?

Methodological Answer:
Contradictions may arise from sensory panel variability or isotopic effects on volatility.

  • Experimental Adjustments :
    • Standardize olfactometry protocols (e.g., ASTM E679) with blinded, triplicate trials.
    • Use headspace solid-phase microextraction (HS-SPME) to quantify airborne concentrations, ensuring parity in sample delivery .
  • Data Analysis :
    • Apply mixed-effects models to account for panelist subjectivity.
    • Corrogate results with computational models (e.g., COMSOL Multiphysics simulations of vapor pressure changes due to deuteration) .

Advanced: What factorial design approaches optimize the synthesis of 3Z,6Z-Nonadienal-3,4,6,7-d4 while minimizing byproducts?

Methodological Answer:
A 2k^k factorial design can identify critical variables (e.g., catalyst loading, reaction time).

  • Variables :
    • Factors: Temperature (°C), deuterium source (D2_2O vs. CD3_3OD), catalyst type.
    • Responses: Yield (%), isotopic purity (%), byproduct formation.
  • Analysis :
    • Use ANOVA to determine significant interactions (e.g., high temperature + CD3_3OD increases deuteration but reduces yield).
    • Optimize via response surface methodology (RSM) to balance trade-offs .

Basic: How should researchers document raw data for 3Z,6Z-Nonadienal-3,4,6,7-d4 in compliance with reproducibility standards?

Methodological Answer:

  • Data Tables : Include metadata (e.g., instrument parameters, solvent batches). Example:
ParameterValueUncertainty (±)
Deuteration (%)98.50.3
GC Retention Time12.7 min0.1
  • Appendices : Archive raw spectra/chromatograms with timestamps. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for digital repositories .

Advanced: What strategies mitigate isotopic cross-talk in NMR studies of 3Z,6Z-Nonadienal-3,4,6,7-d4 when used in biological matrices?

Methodological Answer:

  • Pulse Sequences : Apply 2H^2H-filtered 1H^1H-NMR to suppress signals from endogenous 1H^1H in biological samples.
  • Sample Preparation : Use deuterated solvents (e.g., D2_2O) and centrifugal filtration to remove macromolecules .
  • Validation : Spike recovery experiments with internal standards (e.g., d8_8-toluene) to quantify matrix effects .

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